1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime
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Description
1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indole Derivatives : Indole-3-carbaldehyde, a chemical closely related to the compound , has been utilized in synthesizing various derivatives. For instance, its reaction with epichlorohydrin produces 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with other compounds like 1,3-dimethylbarbituric acid or malononitrile, resulting in products retaining the oxirane ring. This demonstrates the compound's potential in synthesizing diverse indole derivatives (Suzdalev & Den’kina, 2011).
Formation of Heterocyclic Compounds : Reactions involving indole-3-carbaldehyde oximes and electrophilic alkenes/alkynes show the potential for generating nitrones and facilitating Diels-Alder reactions. This indicates the compound's role in forming new heterocyclic structures (Malamidou-Xenikaki et al., 1997).
Chemical Reactions with Transition Metal Ions : 1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in coordination with paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Formation of Supramolecular Structures : The use of indole-3-carbaldehyde oxime derivatives in reactions can lead to the formation of complex structures like pyrido[4,3-b]indoles, demonstrating its utility in creating supramolecular chains and structures (Gilchrist et al., 1997).
Molecular Binding and Interaction
DNA Binding Studies : A derivative of indole-3-carbaldehyde was used in synthesizing a compound for DNA binding studies, suggesting the potential of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime in similar molecular interactions (Clark et al., 1998).
Structural Analysis of Derivatives : The structural examination of 1-methylindole-3-carboxaldehyde oxime derivatives reveals insights into the geometry of the hydroxyimino function, which is crucial for understanding the molecular interactions and binding properties of similar compounds (Janes et al., 2001).
Properties
IUPAC Name |
(NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBOWNMTHNWRD-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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